(3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-16-4-8-20(9-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-7-6-17(2)18(3)14-19/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEUWRXVDBFSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3,4-dimethylphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 376.46 g/mol. It features a triazole-pyrimidine core linked to a piperazine moiety and a dimethylphenyl group, which may enhance its biological activity by facilitating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antitumor Activity : Many derivatives of triazole and pyrimidine are known for their anticancer properties. The compound is hypothesized to inhibit cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial activity.
Antitumor Activity
A study evaluating similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, a derivative with a similar structure exhibited an IC50 value of 8.7 μM against HeLa cells, indicating strong anti-proliferative effects .
The mechanism of action often involves:
- Inhibition of Tubulin Polymerization : Compounds like these disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Molecular Docking Studies : These suggest that such compounds may bind to colchicine sites on microtubules, further validating their role as tubulin inhibitors.
Antimicrobial Activity
Research on related triazole compounds has shown promising results in inhibiting bacterial growth. For instance, benzothioate derivatives demonstrated potent antibacterial activity against pathogenic bacteria compared to standard antibiotics .
Comparative Data Table
| Compound Name | Biological Activity | IC50 Value (μM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 8.7 ± 1.3 | HeLa |
| Compound B | Antibacterial | Not specified | Various |
| Target Compound | Hypothesized | TBD | TBD |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethylphenyl and p-tolyl groups are mildly electron-donating, favoring π-π stacking interactions in hydrophobic binding pockets. Analog 2’s trifluoromethyl group introduces strong electron-withdrawing effects, which may improve binding to electron-deficient regions of enzymes (e.g., kinases) but increase susceptibility to oxidative metabolism .
Lipophilicity :
- The target compound’s methyl groups confer moderate logP (~3.2 predicted), balancing membrane permeability and solubility.
- Analog 1 ’s methoxy substituents lower logP (~2.5), favoring hydrophilic environments.
- Analog 2 ’s CF3 group raises logP (~3.8), increasing lipid bilayer penetration but risking off-target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
